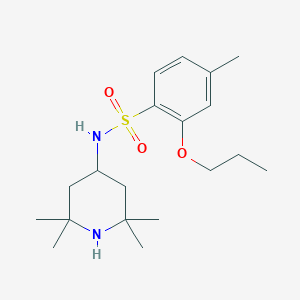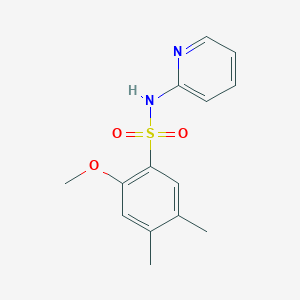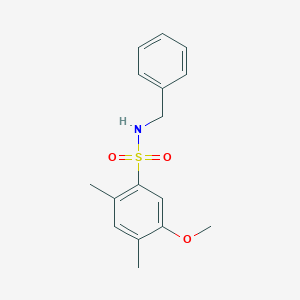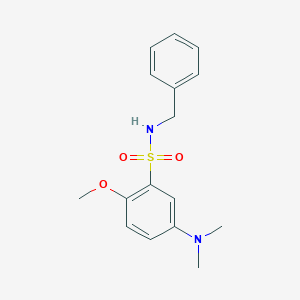
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, also known as PPNS, is a chemical compound that has been widely used in scientific research. PPNS is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This compound has been extensively studied for its potential applications in the treatment of various diseases, including osteoporosis, cancer, and renal disorders.
Mécanisme D'action
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide works by inhibiting the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This results in a decrease in the absorption of phosphate from the intestines and an increase in the excretion of phosphate through the kidneys. The mechanism of action of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is complex and involves the binding of the compound to the cotransporter protein, which prevents the transport of phosphate across the cell membrane.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects on the body. These include a decrease in serum phosphate levels, an increase in urinary phosphate excretion, and a reduction in bone resorption. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which makes it a valuable tool for investigating the role of this protein in phosphate homeostasis. However, there are also limitations to the use of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide in lab experiments. The compound is highly toxic and requires careful handling to ensure the safety of researchers. Additionally, the synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. One area of interest is the investigation of its potential applications in the treatment of osteoporosis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to reduce bone resorption and may have a role in preventing the loss of bone density associated with this disease. Another area of interest is the investigation of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide as a potential treatment for renal disorders, such as hyperphosphatemia. Finally, there is also potential for the development of new drugs based on the structure of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, which may have improved therapeutic properties and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter and has been investigated for its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide may lead to the development of new treatments for diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
Méthodes De Synthèse
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthalenesulfonic acid with pyridine and pentanol. The resulting product is then purified through recrystallization to obtain a pure sample of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. The synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires careful attention to detail and high levels of expertise.
Applications De Recherche Scientifique
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been the investigation of its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to be a potent inhibitor of the sodium-dependent phosphate cotransporter, which plays a critical role in the absorption and excretion of phosphate in the body. This makes 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide a promising candidate for the treatment of diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
Propriétés
Nom du produit |
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide |
|---|---|
Formule moléculaire |
C20H22N2O3S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4-pentoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-6-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-16-8-7-13-21-15-16/h4-5,7-13,15,22H,2-3,6,14H2,1H3 |
Clé InChI |
FNDBBSMBQLJZOW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
SMILES canonique |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















